Aypgkf
Description
Overview of Protease-Activated Receptors (PARs) in Biological Systems and Research Paradigms
Protease-activated receptors (PARs) are a family of four related GPCRs (PAR1, PAR2, PAR3, and PAR4) characterized by an unconventional activation mechanism. mdpi.comwikipedia.orgresearchgate.netmdpi.comnih.gov Unlike typical GPCRs activated by ligand binding to an extracellular pocket, PARs are activated by the proteolytic cleavage of a portion of their extracellular N-terminus. mdpi.comwikipedia.orgresearchgate.netmdpi.comnih.gov This cleavage event unmasks a new N-terminal sequence that then acts as a tethered ligand, binding intramolecularly to a conserved region within the receptor's extracellular loops to trigger conformational changes and initiate intracellular signaling. mdpi.comwikipedia.orgmdpi.comnih.govnih.gov
Expressed on a wide variety of cell types, including platelets, endothelial cells, immune cells, neurons, and fibroblasts, PARs mediate responses to a diverse range of proteases originating from sources such as the coagulation cascade, inflammatory cells, and even bacteria. mdpi.comwikipedia.orgphysiology.org This broad expression and activation by various proteases underscore their involvement in numerous physiological and pathological processes, including hemostasis, thrombosis, inflammation, pain, development, and tissue repair. wikipedia.orgresearchgate.netmdpi.comnih.govphysiology.org Research into PARs has significantly advanced our understanding of how protease signals contribute to cellular function and disease pathogenesis, leading to the development of therapeutic strategies targeting these receptors. nih.govnih.govphysiology.org
Identification and Functional Significance of Protease-Activated Receptor 4 (PAR4) in Cellular Regulation
Protease-Activated Receptor 4 (PAR4) is a key member of the PAR family, activated primarily by thrombin, a central protease in the coagulation cascade. mdpi.comwikipedia.org Other proteases like trypsin and factor Xa can also activate PAR4. wikipedia.org The activation of PAR4 by thrombin involves cleavage at a specific site (Arg47/Gly48 in the human receptor), revealing a tethered ligand sequence (GYPGQV in humans). mdpi.comnih.gov
Upon activation, PAR4 couples predominantly to Gq and G12/G13 protein signaling pathways, distinguishing it from other PARs that may also couple to Gi. mdpi.comnih.gov Coupling to Gq leads to the activation of phospholipase Cβ (PLCβ), resulting in the hydrolysis of phosphoinositides, the generation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. mdpi.commdpi.comnih.gov G12/G13 coupling can activate Rho GEF, contributing to changes in cell shape, particularly in platelets. mdpi.com
PAR4 plays a significant role in various cellular processes, notably platelet aggregation, a critical event in hemostasis and thrombosis. mdpi.comnih.gov In human platelets, both PAR1 and PAR4 are expressed and contribute to the full thrombin response, with PAR4 being particularly important for sustaining the calcium signal and ensuring irreversible aggregation. mdpi.com Beyond platelets, PAR4 contributes to vascular remodeling and inflammatory responses. mdpi.comnih.govthieme-connect.com Its expression can be dynamically regulated in response to stimuli associated with thromboinflammation, highlighting its potential as a therapeutic target. thieme-connect.com
Establishment of AYPGKF as a Pivotal Research Probe for PAR4-Mediated Responses
The unique activation mechanism of PARs necessitates the use of specific tools to study their functions independently of the activating proteases. Peptide agonists that mimic the tethered ligand sequence have proven invaluable for this purpose. nih.gov While the native tethered ligand sequence for human PAR4 is GYPGQV, and for rodents is GYPGKF, early research indicated that the GYPGKF peptide had limited potency in activating human PAR4. nih.govnih.govtandfonline.com
Structure-activity relationship studies led to the identification of this compound as a more potent agonist for PAR4. nih.govtandfonline.com The substitution of alanine (B10760859) for glycine (B1666218) at the second position in this compound significantly enhanced its potency compared to GYPGKF, allowing it to elicit PAR4-mediated responses comparable in magnitude to those induced by thrombin in certain experimental settings. nih.govresearchgate.net this compound is recognized as a selective agonist for PAR4, with its specificity partly attributed to the tyrosine residue at the second position. nih.govresearchgate.nettocris.compnas.orgahajournals.orgresearchgate.net
Consequently, this compound, often used in its amidated form (this compound-NH2), has become a widely utilized synthetic peptide in research to selectively activate PAR4 and investigate its downstream signaling pathways and functional consequences without the complexities introduced by proteolytic cleavage. nih.govtandfonline.compnas.orgahajournals.orgresearchgate.netresearchgate.nettandfonline.comlstmed.ac.uk It has been instrumental in characterizing PAR4-specific events such as platelet aggregation, thromboxane (B8750289) production, and the release of factors like endostatin (B67465) and VEGF. nih.govpnas.orgahajournals.orgresearchgate.net
Despite its widespread use and selectivity, this compound typically requires relatively high concentrations (ranging from 50 to 1000 µM in some assays) to induce maximal PAR4 activation, indicating modest potency. tandfonline.comahajournals.orgtandfonline.com This has spurred the development of newer, more potent PAR4 agonists based on the this compound structure to improve the sensitivity and utility of research assays. tandfonline.comtandfonline.com Nevertheless, this compound remains a foundational and widely employed research probe for dissecting the specific roles of PAR4 in various biological systems.
Here is a comparison of the relative potency of this compound and related peptides:
| Peptide | Relative Potency (vs. GYPGKF for human PAR4) | EC50 (Platelet Aggregation) | Reference(s) |
| GYPGKF | 1x (less potent) | High (up to 1 mM) | nih.govtandfonline.com |
| This compound | ~10x more potent | ~50-1000 µM | nih.govtandfonline.comahajournals.orgtandfonline.com |
| A-Phe(4-F)-PGWLVKNG | ~16x more potent (vs. This compound) | 3.4 µM | tandfonline.comtandfonline.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJVZXXUQIUEM-OZDPOCAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis and Analytical Characterization of Aypgkf and Its Analogues
Contemporary Peptide Synthesis Techniques Employed for AYPGKF and Derivatives
The synthesis of peptides like this compound and its analogues is commonly achieved through solid-phase peptide synthesis (SPPS) nih.govnih.govnih.gov. This methodology allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. SPPS is a well-established and efficient technique for producing peptides of varying lengths and complexities.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for C-Terminal Amides
For peptides requiring a C-terminal amide modification, such as this compound-NH2, specific SPPS protocols are employed, primarily involving the selection of an appropriate resin tocris.comnih.govnih.govnih.gov. Resins based on the Rink Amide linker, including Rink Amide AM or Rink Amide MBHA, are frequently recommended for the routine synthesis of peptide amides nih.gov. When using Rink Amide MBHA resin, the C-terminus is automatically amidated upon cleavage of the peptide from the resin nih.gov.
The process typically involves loading the C-terminal amino acid onto the chosen resin using standard coupling methods. Following the sequential coupling of the remaining amino acids using standard Fmoc-SPPS procedures, the peptide is cleaved from the resin. Cleavage from Rink amide resins is commonly achieved using trifluoroacetic acid (TFA) cleavage cocktails. Modifications, such as acetylation of the N-terminus (e.g., Ac-AYPGKF-NH2), can be performed while the peptide is still attached to the solid support nih.gov.
Various analogues of this compound-NH2 have been synthesized to investigate structure-activity relationships and explore different pharmacological profiles. These include peptides with amino acid substitutions, N-terminal modifications (like acetylation or cinnamoylation), and reverse sequences nih.govnih.gov. The synthesis of these analogues also relies heavily on optimized SPPS techniques to ensure the correct sequence and desired modifications.
Rigorous Analytical Techniques for Ensuring Purity and Structural Integrity in Research Applications
Ensuring the purity and structural integrity of synthetic peptides like this compound and its analogues is paramount for reliable research outcomes. A combination of rigorous analytical techniques is routinely applied for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research-Grade Preparations
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthetic peptides tocris.comnih.govnih.govnih.gov. It allows for the separation of the desired peptide from impurities, such as truncated sequences, incomplete couplings, or side products generated during synthesis or cleavage.
Reverse-phase HPLC is commonly used, where the peptide's hydrophobicity dictates its retention time on the stationary phase. The purity is typically determined by integrating the peak area corresponding to the target peptide relative to the total peak area in the chromatogram. Research-grade preparations of this compound-NH2 are often reported to have purity levels of ≥95% or even ≥98% as determined by HPLC tocris.comnih.gov. HPLC is also utilized to monitor peptide hydrolysis and analyze the resulting products.
Amino Acid Analysis for Precise Peptide Quantification
Amino acid analysis is a quantitative method used to determine the amino acid composition of a peptide and to precisely quantify its concentration. This technique involves hydrolyzing the peptide into its constituent amino acids, followed by separation and detection of the individual amino acids.
Elucidation of Molecular Mechanisms Governing Protease Activated Receptor 4 Activation by Aypgkf
Ligand-Receptor Binding Dynamics and Induced Conformational Changes in PAR4 Activation
The activation of PAR4 by both endogenous proteases and synthetic peptides like AYPGKF involves complex ligand-receptor binding dynamics that lead to specific conformational changes within the receptor, ultimately initiating intracellular signaling cascades. nih.govbiorxiv.orgnih.gov
Comparative Analysis of PAR4 Activation Profiles by this compound versus Endogenous Proteases (e.g., Thrombin)
While this compound is designed to mimic the tethered ligand revealed by thrombin cleavage of human PAR4 (which has the sequence GYPGQV), this compound-NH2 has been shown to be a more potent synthetic agonist for PAR4. diva-portal.orgresearchgate.netnih.gov Studies comparing the activation profiles of PAR4 by this compound and endogenous proteases like thrombin have revealed both similarities and notable differences.
This compound-NH2 is capable of activating key downstream signaling pathways coupled to PAR4, including Gαq/11-mediated calcium signaling, β-arrestin recruitment, and MAPK pathway activation, similar to thrombin. nih.govbiorxiv.orgnih.gov In certain assays, such as phosphoinositide hydrolysis, this compound has been reported to elicit PAR4-mediated responses comparable in magnitude to those induced by thrombin. nih.gov this compound also stimulates platelet aggregation and thromboxane (B8750289) production, although the maximal thromboxane response is approximately half of that observed with maximal thrombin stimulation. tocris.comsigmaaldrich.comahajournals.org
However, a crucial distinction lies in the conformational changes induced by these different modes of activation. Structural investigations have demonstrated that activation of PAR4 by thrombin leads to a significant global rearrangement and increased structural stability, as evidenced by resistance to thermolysin digestion. biorxiv.orgbiorxiv.org In contrast, stimulation of PAR4 with this compound does not induce the same level of structural stabilization or resistance to proteolysis compared to the non-activated receptor state. biorxiv.orgbiorxiv.org This suggests that while this compound can functionally activate downstream signaling pathways, it may not fully replicate the spectrum of conformational changes induced by the endogenous tethered ligand revealed through proteolytic cleavage. mdpi.combiorxiv.org
Structural Investigations Using Histidine Hydrogen-Deuterium Exchange for Receptor Conformation Studies
Histidine Hydrogen-Deuterium Exchange (His-HDX) is a valuable technique employed to probe the conformational dynamics and structural rearrangements of proteins, including GPCRs like PAR4, upon ligand binding or activation. mdpi.combiorxiv.orgbiorxiv.orgresearchgate.net This method monitors the rate of hydrogen-deuterium exchange at specific histidine residues, providing insights into the local molecular environment and flexibility of different regions within the protein. biorxiv.org
Studies utilizing His-HDX on PAR4, which possesses nine histidine residues distributed throughout its structure, have provided critical information about the conformational changes associated with activation. biorxiv.org These investigations revealed that thrombin-mediated cleavage and activation of PAR4 induce a global structural rearrangement. biorxiv.orgbiorxiv.org Furthermore, HDX studies have helped to delineate the ligand binding site (LBS) of PAR4, identifying transmembrane domains 3 (TM3) and 7 (TM7) as key components involved in ligand interaction. researchgate.netohiolink.edu
Importantly, comparative His-HDX analysis of PAR4 activated by thrombin versus this compound has underscored the differences in the conformational states induced by these agonists. While thrombin activation leads to a "protected" C-terminus, indicating reduced solvent accessibility and increased stability in this region, this specific conformational change was not observed following stimulation with the synthetic peptide this compound. mdpi.comresearchgate.net These findings from His-HDX studies support the concept that this compound, despite being a functional agonist, may not fully recapitulate the precise conformational state of PAR4 induced by its endogenous proteolytic activation. biorxiv.orgbiorxiv.org
Structure-Activity Relationship (SAR) Studies and Molecular Determinants of PAR4 Agonism by this compound Analogues
Structure-Activity Relationship (SAR) studies involving this compound and its analogues have been instrumental in deciphering the molecular determinants critical for PAR4 agonism, potency, and selectivity. By systematically modifying the amino acid sequence of this compound-NH2 and evaluating the resulting peptides' effects on PAR4-mediated signaling, researchers have gained valuable insights into the structural requirements for receptor activation. nih.govbiorxiv.orgnih.govuwo.ca
In Silico Molecular Docking Analyses of this compound-PAR4 Receptor-Peptide Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a receptor (PAR4). nih.govbiorxiv.orgnih.govuwo.caworldscientific.com These studies provide a theoretical framework for understanding the molecular interactions that govern ligand-receptor binding. Molecular docking analyses of this compound-PAR4 interactions have been performed using homology models of the PAR4 receptor. worldscientific.comnih.gov
Docking simulations predict specific interactions between residues of the this compound peptide and amino acid residues within the binding pocket of PAR4. nih.gov These computational predictions have been crucial in identifying potential key interaction sites on the receptor. nih.govbiorxiv.orgnih.gov Studies have indicated that agonists generally exhibit favorable docking scores and are predicted to form a greater number of hydrogen bonds with PAR4 compared to antagonists. worldscientific.com Furthermore, in silico analyses, corroborated by subsequent mutagenesis studies, have highlighted the importance of specific residues in PAR4, such as Asp230 and Asp235 in extracellular loop 2 (ECL2), for agonist binding. worldscientific.com
Identification of Critical Amino Acid Residues Influencing Agonistic Potency and Selectivity
Through a combination of SAR studies with synthetic peptide libraries and site-directed mutagenesis of the PAR4 receptor, several critical amino acid residues in both the agonist peptide and the receptor have been identified that significantly influence the potency and selectivity of PAR4 activation. nih.govmdpi.comuwo.cahu.edu.jobiorxiv.org
A key finding from these studies is the critical role of Asp230, located in extracellular loop 2 of PAR4. nih.govbiorxiv.orgnih.govresearchgate.net Mutagenesis studies have demonstrated that this residue is essential for PAR4 activation by both the synthetic peptide this compound and the tethered ligand revealed by thrombin cleavage. nih.govbiorxiv.orgnih.gov Other electronegative aspartic residues in ECL2, including D224 and D235, are also considered important for PAR4's interaction with thrombin and likely contribute to tethered ligand binding. diva-portal.org
SAR studies on this compound analogues have revealed the contribution of individual amino acids within the peptide sequence to its activity. For instance, the presence of tyrosine at position 2 of this compound contributes to its relative specificity for PAR4; substituting this tyrosine with phenylalanine or p-fluorophenylalanine can result in peptides that activate both PAR1 and PAR4. nih.gov
Investigations into the impact of amino acid substitutions on the activity of this compound-NH2 have provided detailed insights into the role of each residue. Specifically, studies examining substitutions at position 1 (Alanine) of this compound have shown that altering the stereochemistry of this residue can significantly impact agonist potency. nih.govresearchgate.net Substitution of the L-alanine at position 1 with D-alanine (this compound-NH2) resulted in a significant loss of potency in calcium signaling assays compared to the parent peptide this compound-NH2. nih.govresearchgate.net This highlights the importance of the stereochemistry at the first position for optimal agonist activity at PAR4. While other alanine (B10760859) substitutions at positions 2-6 have also been studied with varying effects on potency and β-arrestin recruitment, the D-alanine substitution at position 1 specifically demonstrated a notable reduction in activity. nih.govresearchgate.net
The following table summarizes the impact of some alanine and D-isomer substitutions on PAR4-mediated calcium signaling and β-arrestin recruitment, based on reported research findings:
| Peptide Analogue (vs. This compound-NH2) | Calcium Signaling Potency (EC50) | β-arrestin-1 Recruitment (at 100 µM) | β-arrestin-2 Recruitment (at 100 µM) | Reference |
| This compound-NH2 (Parent) | 12.1 ± 3.1 µM | 100 ± 3.9 % | 100 ± 3.5 % | nih.govresearchgate.net |
| This compound-NH2 (D-Alanine at Pos 1) | Significant loss of potency | Significant reduction | Significant reduction | nih.govresearchgate.net |
| AAPGKF-NH2 (Alanine at Pos 2) | ND (failed to reach plateau) | Reduced (47.3 ± 3.6 %) | Reduced (46.4 ± 3.2 %) | nih.govresearchgate.net |
| AYAGKF-NH2 (Alanine at Pos 3) | 63.7 ± 20.8 µM (Decreased potency) | Reduced (48.5 ± 7.9 %) | Reduced (43.4 ± 7.1 %) | nih.govresearchgate.net |
| AYPAKF-NH2 (Alanine at Pos 4) | 21.2 ± 6.6 µM (Modest decrease in maximal signaling) | Reduced (56.4 ± 5.6 %) | Reduced (54.6 ± 5.1 %) | nih.govresearchgate.net |
| AYPGAF-NH2 (Alanine at Pos 5) | 9.8 ± 2.9 µM (No appreciable impact on potency) | Modestly reduced (59.3 ± 7.2 %) | Modestly reduced (70.8 ± 6.5 %) | nih.govresearchgate.net |
| AYPGKA-NH2 (Alanine at Pos 6) | 17.3 ± 5.0 µM (Modest decrease in maximal signaling) | Reduced (47.9 ± 3.8 %) | Reduced (52.6 ± 3.5 %) | nih.govresearchgate.net |
| This compound-NH2 (D-Tyrosine at Pos 2) | Significant reduction or abolition of activity | Significant reduction | Significant reduction | researchgate.net |
| This compound-NH2 (D-Proline at Pos 3) | Significant reduction or abolition of activity | Significant reduction | Significant reduction | researchgate.net |
| This compound-NH2 (D-Lysine at Pos 5) | Significant loss of potency | Significant decrease | Significant decrease | nih.govresearchgate.net |
| This compound-NH2 (D-Phenylalanine at Pos 6) | 22.2 ± 4.7 µM (Less efficacious) | Reduced (80.3 ± 6.6 %) | Reduced (74.1 ± 6.0 %) | researchgate.net |
Note: ND = Not Determined. Values are approximate and based on data presented in the cited sources.
Role of Tyrosine-2 and its Surrounding Microenvironment in PAR4 Recognition
The amino acid sequence of peptide agonists plays a critical role in determining their potency and specificity for PAR4. Structure-activity relationship studies have highlighted the particular importance of the amino acid at the second position of the this compound sequence, which is Tyrosine (Y). Research comparing this compound to other related peptides has demonstrated that the presence of Tyrosine at this position is crucial for the peptide's relative specificity towards PAR4 nih.gov.
Substitution of the Tyrosine at position 2 with other amino acids can significantly alter the peptide's receptor selectivity. For instance, studies have shown that replacing Tyrosine-2 with Phenylalanine or p-Fluorophenylalanine results in peptides that activate not only PAR4 but also PAR1 nih.gov. This indicates that the specific chemical characteristics conferred by the Tyrosine residue at this position, including its aromatic ring and hydroxyl group, contribute to the selective interaction with the PAR4 binding site and play a key role in receptor recognition and activation specificity nih.gov. While the precise details of the surrounding microenvironment within the PAR4 binding pocket that interacts with Tyrosine-2 are subjects of ongoing research, these substitution studies underscore the critical influence of this residue on the peptide's ability to selectively engage and activate PAR4.
Influence of Physicochemical Parameters (e.g., Lipophilicity, Size, Aromaticity) on this compound-mediated Agonism
The physicochemical properties of peptide agonists, such as lipophilicity, size, and aromaticity, significantly influence their interaction with PAR4 and subsequent agonistic activity. Comparisons between this compound and related peptides provide insights into these relationships.
A notable comparison is between this compound and GYPGKF, where Alanine (A) at the first position and Tyrosine (Y) at the second position in this compound replace Glycine (B1666218) (G) and Tyrosine (Y) in the proposed tethered ligand sequence GYPGKF nih.gov. This compound has been shown to be approximately 10-fold more potent than GYPGKF in activating PAR4 nih.gov. This difference in potency can be attributed, in part, to the structural and physicochemical variations between the two peptides. The presence of Alanine at the N-terminus of this compound, compared to Glycine in GYPGKF, introduces a methyl group, slightly increasing lipophilicity and size. More significantly, as discussed previously, the nature of the residue at the second position, particularly its aromaticity and polarity, is critical for specificity and potency nih.gov.
Available data on this compound potency in stimulating platelet aggregation provides a quantitative measure of its agonistic activity.
| Peptide | Sequence | Target Receptor | In vitro Platelet Aggregation EC50 |
| This compound-NH2 | This compound | PAR4 | 15 μM tocris.comrndsystems.comlifescienceproduction.co.uksigmaaldrich.com |
| This compound-NH2 | This compound | PAR4 | 26.2 μM (IC50) researchgate.net |
These research findings collectively demonstrate that the specific amino acid sequence of this compound, and the resulting physicochemical properties, are finely tuned for selective and potent activation of PAR4.
In Depth Analysis of Cellular Signaling Cascades Orchestrated by Aypgkf Mediated Par4 Activation
G Protein-Coupled Signaling Pathway Investigations
Protease-Activated Receptor 4 (PAR4) is a member of a unique family of GPCRs that are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to the receptor to trigger signaling nih.govbiorxiv.org. The synthetic peptide AYPGKF corresponds to the unmasked tethered ligand sequence of PAR4, allowing for direct activation of the receptor and detailed investigation of its downstream signaling pathways, independent of protease activity researchgate.netproquest.com. Research has established that this compound-induced PAR4 activation primarily initiates signaling through the Gq class of G proteins nih.govnih.gov.
Characterization of Gq Protein Coupling and Downstream Effector Activation
Upon binding of this compound, PAR4 undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gαq/11 nih.govresearchgate.net. This event is the primary and most direct consequence of this compound-mediated receptor stimulation, setting in motion a well-defined cascade of downstream effector activation. The Gαq/11-coupled pathway is central to the physiological responses elicited by PAR4, such as platelet activation and aggregation nih.govproquest.com.
The activation of the Gαq subunit by the this compound-PAR4 complex leads to the stimulation of its primary effector, phospholipase C (PLC) youtube.com. PLC is a membrane-associated enzyme that, once activated, catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) youtube.com. This enzymatic cleavage yields two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) youtube.com. Studies have explicitly demonstrated that treating cells expressing PAR4 with this compound leads to a significant accumulation of total inositol phosphates, confirming the induction of phosphoinositide hydrolysis as a direct result of receptor activation researchgate.net.
The generation of IP3 is directly linked to the mobilization of intracellular calcium (Ca2+). As a water-soluble molecule, IP3 diffuses through the cytoplasm and binds to specific IP3-gated calcium channels on the membrane of the endoplasmic reticulum youtube.com. This binding event opens the channels, allowing for the rapid efflux of stored Ca2+ from the endoplasmic reticulum into the cytoplasm, thereby transiently increasing the intracellular calcium concentration youtube.comnih.gov.
This compound is a potent stimulator of this Ca2+ release. In various cell systems, this compound triggers robust increases in cytoplasmic calcium, a response that is comparable in magnitude to that elicited by the natural PAR4 agonist, thrombin researchgate.net. The dynamics of this calcium signal are a key feature of PAR4 activation; it is characterized as a delayed but more sustained signal compared to other receptors like PAR1 researchgate.net.
The following table summarizes the potency of this compound in inducing calcium mobilization in different cellular contexts.
| Cell Type | Agonist | Parameter | Value |
| KOLF-PAR4 Cells | This compound | EC50 | ~25 µM researchgate.net |
| Mouse Platelets (Wild Type) | This compound | EC50 | 392 µM nih.gov |
| Mouse Platelets (PAR3-/-) | This compound | EC50 | 614 µM nih.gov |
EC50 (Half-maximal effective concentration) values indicate the concentration of agonist required to elicit 50% of the maximal response.
In platelets, the signaling initiated by this compound-PAR4 activation is amplified through crosstalk with another GPCR, the ADP receptor P2Y12. The initial Gq-mediated calcium mobilization is a direct, P2Y12-independent event nih.gov. However, PAR4 activation also leads to the secretion of ADP from platelet-dense granules. This secreted ADP then acts in an autocrine and paracrine manner on the Gi-coupled P2Y12 receptor nih.govresearchgate.net.
The subsequent activation of the P2Y12 pathway contributes significantly to sustained platelet responses. For instance, creating stable platelet aggregates following PAR4 activation has been shown to be dependent on this secondary ADP activation via P2Y12 diva-portal.org. Studies in hypercholesterolemic mice revealed that the P2Y12 receptor pathway is substantially involved in the platelet hyperreactivity observed in response to agonists, and blocking P2Y12 with antagonists strongly reduces platelet aggregation nih.gov. Therefore, the full cellular response to this compound in platelets is a composite of direct, P2Y12-independent PAR4 signaling and an indirect, P2Y12-dependent amplification loop.
Comparative Analysis of this compound-Induced PAR4 Signaling Phenotypes Relative to Other G Protein-Coupled Receptors
The signaling signature of this compound-activated PAR4 is often contrasted with that of PAR1, the other major thrombin receptor on human platelets. While both are GPCRs activated by thrombin, their signaling dynamics differ significantly.
Calcium Signaling: As mentioned, this compound-induced PAR4 activation mediates a slow and sustained intracellular calcium signal researchgate.net. In contrast, activation of PAR1 with its corresponding agonist peptide (SFLLRN) induces a rapid and transient calcium signal researchgate.net.
Thromboxane (B8750289) Production: this compound stimulation of PAR4 in human platelets leads to the production of thromboxane, a potent platelet agonist. However, the maximal level of thromboxane produced in response to this compound is only about 40% to 60% of that obtained with maximal thrombin stimulation, which activates both PAR1 and PAR4 ahajournals.orgnih.gov.
Platelet Aggregation: The aggregation response initiated by this compound is distinct and requires higher agonist concentrations for maximal effect compared to PAR1 agonists ahajournals.org. This reflects the differing roles of PAR1 and PAR4, where PAR1 is thought to initiate platelet activation at low thrombin concentrations, and PAR4 is engaged at higher concentrations to consolidate the response nih.gov.
The following table provides a comparative overview of signaling kinetics between PAR1 and PAR4.
| Feature | PAR1 Activation (e.g., via SFLLRN) | PAR4 Activation (via this compound) |
| Calcium Signal Kinetics | Rapid and transient researchgate.net | Delayed and sustained researchgate.net |
| Affinity for Thrombin | High nih.govacs.org | Low nih.gov |
| Role in Platelet Activation | Initiation at low thrombin concentrations nih.gov | Sustained signaling at high thrombin concentrations nih.gov |
Absence of Gi Protein Coupling and Adenylyl Cyclase Inhibition in this compound-Activated PAR4
A critical aspect of PAR4 signaling is its G protein selectivity. Extensive research indicates that PAR4 does not directly couple to the Gi family of G proteins researchgate.net. The primary function of activated Gi proteins is to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels nih.gov.
Studies have shown that PAR4 activation by its agonists, in the absence of secreted secondary messengers like ADP, fails to cause inhibition of adenylyl cyclase researchgate.net. In experimental systems using platelets from patients lacking the P2Y12 receptor, thrombin (which activates PAR4) did not cause significant inhibition of adenylyl cyclase researchgate.net. This demonstrates that any observed Gi signaling or adenylyl cyclase inhibition following PAR4 stimulation in platelets is not a direct effect of PAR4 itself. Instead, it is a secondary consequence of ADP release and the subsequent activation of the Gi-coupled P2Y12 receptor researchgate.net.
Biased Agonism and Receptor Desensitization Research
The interaction between this compound and PAR4 is a model for studying advanced pharmacological concepts such as biased agonism and receptor desensitization. Biased agonism refers to the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a subset of the receptor's downstream signaling pathways. nih.gov Receptor desensitization, on the other hand, is a process by which a receptor's responsiveness to an agonist is diminished after initial stimulation, a critical mechanism for preventing overstimulation. nih.govnih.gov
Exploring Differential Signaling Profiles, including Calcium Flux versus Beta-Arrestin Recruitment
PAR4 activation by this compound can trigger multiple signaling pathways, including Gαq/11-coupled calcium signaling and β-arrestin recruitment. nih.gov These two pathways can lead to different cellular outcomes. The concept of biased agonism has been explored by systematically modifying the this compound peptide sequence and observing the resulting signaling profiles. nih.govbiorxiv.org
Research has successfully identified this compound analogues that are "biased" towards one pathway over the other. For instance, the peptide N-methyl-alanine-YPGKF-NH2 was found to be a poor activator of PAR4-dependent calcium signaling while remaining fully capable of recruiting β-arrestin-1 and -2. biorxiv.org Another peptide, this compound-NH2 (with a D-tyrosine substitution), was also unable to stimulate calcium signaling. nih.gov In functional assays, these β-arrestin-biased peptides that could not activate the calcium pathway failed to cause platelet aggregation. nih.gov
Conversely, a different analogue, AYPGRF-NH2, was found to be equipotent to the original this compound in stimulating calcium signaling but was significantly more potent at recruiting β-arrestins. biorxiv.org This enhanced β-arrestin recruitment correlated with a more robust platelet aggregation response, comparable to that induced by thrombin. nih.govbiorxiv.org These findings highlight that Gq-mediated calcium signaling is essential for certain cellular responses like platelet aggregation, and that β-arrestin recruitment can modulate the magnitude of this response. nih.gov
| Peptide Agonist | Modification from this compound-NH2 | Gq/Calcium Signaling Activity | β-Arrestin Recruitment | Resulting Platelet Aggregation |
|---|---|---|---|---|
| This compound-NH2 (Canonical) | N/A | Active | Active | Yes |
| This compound-NH2 | D-Tyrosine at position 2 | Inactive | Active | No |
| AYPGRF-NH2 | Arginine at position 5 | Active (equipotent to canonical) | More potent than canonical | Robust (greater than canonical) |
Kinetics and Mechanisms of Receptor Desensitization Induced by this compound
Prolonged exposure of PAR4 to its agonist this compound leads to receptor desensitization, a process that attenuates the signaling response. nih.govahajournals.org Studies using platelets have shown that pre-incubation with this compound partially desensitizes the cells to subsequent stimulation by higher concentrations of this compound or thrombin. ahajournals.org This desensitization is specific to the PAR4 pathway, as it does not affect the response to agonists of other receptors like PAR1. ahajournals.org
The kinetics of PAR4 desensitization are notably different from those of PAR1, the other major thrombin receptor on human platelets. PAR1 activation leads to a rapid and transient signal, whereas PAR4 activation results in a more gradual but sustained signal, including prolonged calcium transients. researchgate.net This suggests that the desensitization mechanisms for PAR4 are slower or less efficient than for PAR1. researchgate.net The sustained signaling of PAR4 may be due to its limited desensitization. researchgate.net
The precise molecular mechanisms governing this compound-induced PAR4 desensitization are still under investigation. For G protein-coupled receptors, desensitization often involves phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which uncouples the receptor from its G protein and promotes internalization. nih.govyoutube.com However, at least one study noted an apparent lack of phosphorylation in PAR4, which could explain why it is desensitized and internalized much more slowly than PAR1. researchgate.net This slower kinetic profile is a key feature of the signaling cascade initiated by this compound.
Research Applications of Aypgkf in Physiological and Pathophysiological Investigations
Research on Platelet Activation and Thrombotic Processes
Platelets play a critical role in hemostasis and thrombosis. Thrombin, a key enzyme in the coagulation cascade, activates platelets primarily through two protease-activated receptors: PAR1 and PAR4. nih.govashpublications.orgoup.compsu.edu AYPGKF, as a selective PAR4 agonist, is extensively used to dissect the specific contributions of PAR4 signaling to platelet activation, aggregation, and secretion, providing insights into thrombotic processes. sigmaaldrich.commdpi.comtandfonline.com
Mechanisms of Platelet Aggregation Induction by this compound
This compound induces platelet aggregation by activating PAR4, which couples to Gq and G12/13 signaling pathways. ashpublications.orgmdpi.comashpublications.orgresearchgate.net Activation of the Gq pathway leads to the activation of phospholipase Cβ, resulting in the hydrolysis of phosphoinositides and an increase in intracellular calcium levels. ashpublications.orgashpublications.org This, in turn, leads to the activation of integrin αIIbβ3, which is essential for platelet aggregation through fibrinogen binding. ashpublications.orgresearchgate.netahajournals.org Studies have shown that this compound-induced platelet aggregation is dependent on the release of fibrinogen from stimulated platelets. ahajournals.org
Research indicates that this compound-induced platelet aggregation can be influenced by other signaling molecules and pathways. For instance, in P2Y12 deficient platelets, aggregation and ATP release in response to low doses of this compound were inhibited, suggesting a role for an alternative pathway in Gq-dependent platelet activation under certain conditions. researchgate.net Furthermore, studies in mice lacking GRK6 have shown potentiated platelet aggregation in response to this compound, indicating a role for GRK6 in regulating PAR4 receptor desensitization. mdpi.com
Species differences in platelet responses to this compound have been observed. While this compound effectively induces aggregation in human and murine platelets, it failed to cause aggregation in dog platelets, even at high concentrations, suggesting distinct mechanisms of agonist-induced platelet activation in different species. koreamed.orgkoreamed.org
Interactive Table 1: Effect of this compound Concentration on Human Platelet Aggregation
| This compound Concentration (µM) | Aggregation Response | Notes | Source |
| 15 | EC50 | In vitro platelet aggregation | sigmaaldrich.com |
| 45 | Maximum aggregation | Used in thromboxane (B8750289) desensitization studies | ahajournals.org |
| 50 - 1000 | Agonist response | Range for eliciting response in assays | tandfonline.com |
| 100 | Begins dense granule secretion | Correlates with PKCδ phosphorylation onset | capes.gov.br |
| 56 | EC50 | In a specific platelet-aggregation assay | tandfonline.com |
| 100 | Reduced ATP secretion in PKCδ Y311F platelets | Compared to WT platelets | nih.gov |
| 200 | Reduced ATP secretion in PKCδ Y311F platelets | Compared to WT platelets | nih.gov |
| 250 | Slightly reduced aggregation and ATP release in P2Y12 deficient platelets with PP2 | Suggests alternative pathway at higher doses | researchgate.net |
| 480 | Aggregation response compared to thrombin and SFLLRN | Less effective than thrombin, more effective than GYPGKF | ahajournals.org |
| 500 | Potentiated Akt, ERK, and PKCδ phosphorylation in GRK6-/- platelets | Indicates GRK6 regulation of signaling | mdpi.complos.org |
| 714 | Used for assessing P-selectin expression | In a study on Crohn's disease patients | oup.com |
| 1000 | Maximal thromboxane production | Approximately half of thrombin response | nih.gov |
Regulation of Thromboxane Production in Human Platelets
Research has established that this compound stimulates thromboxane production in human platelets. sigmaaldrich.comahajournals.orgnih.gov The maximal thromboxane production induced by this compound is approximately 40% to 60% of that produced by maximal thrombin stimulation. ahajournals.org This response is consistent with the proposed existence of a second site for thrombin interaction on the platelet surface, mediated by PAR4. ahajournals.org
Studies have shown that the thromboxane production in response to this compound is additive with that observed in response to a PAR1 agonist. ahajournals.orgnih.gov Maximal thromboxane production with this compound occurs at concentrations around 1 mmol/L, which is higher than the concentration required for maximal aggregation. nih.gov The PAR4-mediated stimulation of thromboxane production is sensitive to genistein, an inhibitor of tyrosine kinases. ahajournals.orgnih.gov Pretreatment of platelets with this compound can lead to partial desensitization of thromboxane production in response to subsequent stimulation with higher concentrations of this compound or thrombin, but not to stimulation by a PAR1 agonist, indicating specificity in the responses initiated through PAR1 and PAR4. ahajournals.orgnih.gov
Furthermore, research suggests that phosphorylation of protein kinase Cδ (PKCδ) at tyrosine 311 positively regulates thromboxane generation in platelets, and PAR4-dependent thromboxane generation is reduced in platelets with a mutation at this site. nih.gov
Assessment of ATP Release and Granule Secretion in Platelet Responses
This compound has been used to assess ATP release and granule secretion as indicators of platelet activation. capes.gov.brnih.govplos.orgresearchgate.net Studies have shown that this compound induces dense granule secretion in human platelets, and this secretion correlates with the phosphorylation of PKCδ. capes.gov.br this compound begins to cause dense granule secretion at a concentration of 100 µM, which aligns with the concentration at which PKCδ phosphorylation is initiated. capes.gov.br Inhibition of PKCδ has been shown to reduce this compound-induced ATP secretion. capes.gov.br
Research using GRK6 knockout mice demonstrated that platelet dense and alpha granule secretion induced by this compound were significantly potentiated compared to wild-type platelets, suggesting that GRK6 plays a role in regulating this compound-mediated granule secretion. mdpi.comresearchgate.net Similarly, in platelets from PKCδ Y311F mice, ATP secretion following stimulation with 100 µM and 200 µM this compound was reduced compared to wild-type platelets. nih.gov
Interactive Table 2: this compound-Induced ATP Release and Secretion
| This compound Concentration (µM) | Observation | Notes | Source |
| 100 | Begins dense granule secretion | Correlates with PKCδ phosphorylation onset | capes.gov.br |
| 100 | Reduced ATP secretion in PKCδ Y311F platelets | Compared to WT platelets | nih.gov |
| 200 | Reduced ATP secretion in PKCδ Y311F platelets | Compared to WT platelets | nih.gov |
| 250 | Slightly reduced ATP release in P2Y12 deficient platelets with PP2 | Suggests alternative pathway at higher doses | researchgate.net |
| 250 | Potentiated ATP release and dense granule secretion in GRK6-/- mouse platelets | Compared to WT platelets | mdpi.comresearchgate.net |
| 500 | Potentiated dense and alpha granule secretion in GRK6-/- mouse platelets | Compared to WT platelets | mdpi.comresearchgate.net |
Investigation of Positive Feedback Mechanisms in Platelet Activation (e.g., ADP Release)
This compound has been used to investigate positive feedback mechanisms in platelet activation, particularly those involving the release of ADP. Thrombin stimulation of platelets leads to the secondary release of agonists like ADP from dense granules, which further amplifies platelet activation through purinergic receptors, primarily P2Y12. ahajournals.orgahajournals.org
Studies have shown that this compound-mediated Akt and ERK phosphorylation can be regulated by the Gi pathway, which is stimulated by secreted ADP in platelets. mdpi.com In P2Y12 deficient platelets, this compound-induced inhibition of adenylyl cyclase was not observed, indicating that PAR4-induced Gi signaling pathways are dependent on secreted ADP. psu.eduresearchgate.net This highlights the role of ADP release as a positive feedback loop in this compound-mediated platelet activation. Furthermore, this compound-induced aggregation, unlike PAR1 agonist-induced aggregation, has been shown to be entirely ADP-dependent, being abolished by apyrase, an enzyme that degrades ADP. nih.gov
Comparative Studies of this compound with Other Protease-Activated Receptor Agonists (e.g., SFLLRN) in Platelet Biology
Comparative studies using this compound (PAR4 agonist) and SFLLRN (PAR1 agonist) have provided valuable insights into the distinct signaling pathways and functional responses mediated by PAR1 and PAR4 in platelets. ahajournals.orgtandfonline.comnih.govunc.edu While both receptors are activated by thrombin, they exhibit different affinities for thrombin and distinct activation and desensitization kinetics. nih.govnih.govashpublications.org
Research indicates that PAR1 has a higher affinity for thrombin and elicits a fast and transient calcium mobilization, whereas PAR4, activated by higher thrombin concentrations, leads to a slower and more sustained calcium signal. nih.govashpublications.orgtandfonline.com Studies comparing this compound and SFLLRN have shown differences in their aggregatory potencies, with thrombin generally being the most potent agonist, followed by PAR1 agonists and then this compound. nih.gov
Comparative studies have also revealed differences in the dependence on positive feedback mechanisms. As mentioned earlier, this compound-induced aggregation is entirely ADP-dependent, while PAR1 agonist-induced aggregation is not. nih.gov Additionally, the signaling pathways activated by this compound and SFLLRN can differ. For example, this compound and thrombin, but not SFLLRN, were shown to activate Src kinase in cardiomyocytes. nih.gov
Furthermore, studies have investigated the synergistic or additive interactions between this compound and other agonists. Synergistic or additive effects have been noted between low and moderate doses of SFLLRN and this compound, as well as between this compound and the thromboxane analog U46619. unc.edu
Interactive Table 3: Comparison of this compound and SFLLRN Effects on Platelets
| Feature | This compound (PAR4 Agonist) | SFLLRN (PAR1 Agonist) | Source |
| Thrombin Affinity | Lower affinity, activated by higher concentrations | Higher affinity, activated by lower concentrations | nih.govashpublications.org |
| Calcium Mobilization | Slow and sustained | Fast and short-lived | nih.govtandfonline.com |
| Aggregatory Potency | Generally less potent than PAR1 agonists and thrombin | Generally more potent than this compound, less than thrombin | tandfonline.comnih.gov |
| ADP Dependence for Aggregation | Entirely ADP-dependent | Not entirely ADP-dependent | nih.gov |
| Src Kinase Activation (Cardiomyocytes) | Activates Src | Does not activate Src | nih.gov |
| Interaction with SFLLRN | Synergistic or additive effects at certain concentrations | Synergistic or additive effects with this compound at certain concentrations | unc.edu |
Research on Cardiovascular Physiology and Associated Pathologies
Beyond platelet function, this compound has been employed in research to explore the role of PAR4 in cardiovascular physiology and related pathologies. Studies have investigated the expression and function of PAR4 in cardiomyocytes and its contribution to cardiac signaling. nih.gov For instance, research using this compound has shown that cardiomyocytes express functional PAR4, and its signaling phenotype is distinct from that of PAR1 in these cells. nih.gov this compound was found to activate p38-mitogen-activated protein kinase in cardiomyocytes and, along with thrombin, activate Src kinase, suggesting a role for PAR4 in cardiac signaling pathways that could contribute to cardiac remodeling and influence outcomes in cardiac inflammation. nih.gov
This compound has also been used in studies investigating platelet responsiveness in the context of cardiovascular risk factors and diseases. For example, research in elderly individuals, who have an increased risk of cardiovascular events, has utilized this compound to assess age-related changes in platelet sensitivity to PAR4 activation. ahajournals.orgahajournals.org These studies have indicated that the elderly may exhibit decreased platelet aggregation and activation in response to this compound compared to younger individuals. ahajournals.org
Furthermore, this compound has been used in studies exploring the effects of various compounds with potential cardiovascular benefits on platelet function. For instance, research on the flavonol quercetin (B1663063) has utilized this compound to assess its ability to reduce platelet aggregation in diabetic and non-diabetic mice. researchgate.net
Investigations in Diverse Tissue Systems and Regulatory Functions
Research employing this compound has shed light on the functional roles of PAR4 in a variety of tissue systems beyond its well-established presence in platelets. mdpi.com These investigations explore the involvement of PAR4 in complex regulatory processes and its contribution to both normal physiological functions and disease states.
Modulatory Role of this compound in Regulatory T Cell Function
Studies have identified Protease-Activated Receptor 4 (PAR4) as a novel modulator of regulatory T cell function. tocris.comrndsystems.comsemanticscholar.orgnih.gov Research, such as that by Peng et al. (2019), has investigated the effects of activating PAR4, often utilizing the synthetic PAR4 agonist peptide this compound-NH₂, to understand its influence on these crucial immune cells. semanticscholar.orgnih.gov Activation of PAR4 with this compound-NH₂ has been shown to enhance certain lipopolysaccharide-induced inflammatory mechanisms in macrophages, including phagocytic activity and the production of nitric oxide, reactive oxygen species, and cytokines. nih.gov This suggests a role for PAR4, and thus its agonist this compound-NH₂, in modulating immune responses mediated by regulatory T cells and macrophages. nih.gov
Research into Complement-Activation Fragment C4a Mediation via PARs
Investigations into the complement system have revealed that the complement-activation fragment C4a can act as an endogenous, untethered agonist for protease-activated receptors 1 and 4 (PAR1 and PAR4). biorxiv.orgpnas.org C4a has demonstrated activity towards both PAR1 and PAR4 with nanomolar potency in cell-based reporter assays. pnas.org In human endothelial cells, C4a-induced ERK activation is mediated through both PAR1 and PAR4 via a Gαᵢ-independent signaling pathway. pnas.org The selective PAR4 receptor agonist peptide this compound-NH₂ has been used as a control in these studies, confirming that this compound-NH₂ significantly increases ERK phosphorylation in human endothelial cells. pnas.org However, studies on human platelets have shown that C4a does not activate PAR1 or PAR4, highlighting a cell-type specific regulation of PAR signaling by C4a. biorxiv.orgpnas.org
Involvement of PAR4 in Irritable Bowel Syndrome Research
Proteases and their corresponding protease-activated receptors (PARs) are increasingly recognized as important mediators of visceral pain and hypersensitivity, key symptoms in Irritable Bowel Syndrome (IBS). physiology.orgnih.govsemanticscholar.org Research suggests that while PAR2 activation may be pronociceptive, activation of PAR1 and PAR4 can evoke antinociceptive effects. physiology.orgsemanticscholar.org The PAR4-agonist this compound-NH₂ has been utilized in studies to investigate the role of PAR4 in modulating visceral sensation. physiology.orgnih.govsemanticscholar.orgresearchgate.net Administration of this compound-NH₂ has been shown to decrease the nociceptive response to colorectal distension and significantly inhibit colonic hypersensitivity in rat models of post-inflammatory IBS. physiology.orgnih.govsemanticscholar.org These effects appear to be dose-dependent, with low doses exerting analgesic properties and higher doses potentially causing inflammation. physiology.org Studies have also noted increased mRNA expression of PAR4 in the colon and dorsal root ganglia (DRG) samples in post-colitis rats, suggesting a potential link between altered PAR4 expression and post-inflammatory visceral hypersensitivity. nih.gov
Expression and Functional Studies of PAR4 in Non-Platelet Tissues (e.g., Lung, Thyroid, Testis, Small Intestine, Pancreas)
Beyond its prominent role in platelets, PAR4 is expressed in a variety of non-platelet tissues, including the lung, thyroid, testis, small intestine, and pancreas. mdpi.com These expression patterns suggest broader physiological roles for PAR4 in these organs. While specific detailed functional studies utilizing this compound directly within all these exact tissues may not be extensively detailed in the provided snippets, this compound-NH₂ serves as a valuable tool for researchers investigating PAR4 function in diverse cellular contexts. tocris.comrndsystems.comresearchgate.net The general application of this compound-NH₂ as a selective PAR4 agonist allows for the exploration of PAR4-mediated signaling and cellular responses in any tissue where PAR4 is expressed, contributing to the understanding of its diverse implications in various physiological processes.
Contributions to Wound Healing Research
Platelets play a significant role in wound healing, partly through the release of growth factors and cytokines. researchgate.netnih.govnih.gov Protease-activated receptors, specifically PAR1 and PAR4, are involved in regulating the release of angiogenic factors from platelets, thereby influencing the wound healing process. researchgate.netnih.govnih.gov Research using the selective PAR4 agonist this compound-NH₂ has demonstrated that activation of PAR4 leads to the release of endostatin-containing granules from human platelets, while not triggering the release of VEGF-containing granules. researchgate.netnih.govnih.gov In contrast, activation of PAR1 with a selective agonist like TFLLR-NH₂ induces VEGF release but suppresses endostatin (B67465) release. researchgate.netnih.govnih.gov This differential packaging and release of pro- and anti-angiogenic factors mediated by PAR1 and PAR4 highlight a crucial mechanism by which platelets can locally modulate angiogenesis, a critical component of wound healing. researchgate.netnih.govnih.gov Furthermore, this compound has been used in scratch-wound healing assays to study PAR4-mediated cell migration and proliferation, further illustrating its utility in wound healing research at the cellular level. mdpi.com
Advanced Research Methodologies and Translational Studies Utilizing Aypgkf
Development and Validation of In Vitro and Ex Vivo Assays for Receptor Function and Antagonist Evaluation
The study of PAR4 receptor function and the evaluation of potential antagonists heavily rely on robust and reliable in vitro and ex vivo assay methodologies. AYPGKF is frequently utilized as a key agonist in these assays to specifically activate PAR4. tandfonline.comtandfonline.comnih.govnih.govahajournals.orgahajournals.orgresearchgate.netresearchgate.netacs.org
Optimized Platelet Aggregation Assays (e.g., Light Transmission Aggregometry) for High-Throughput Screening
Platelet aggregation assays, particularly Light Transmission Aggregometry (LTA), are considered a gold standard for assessing platelet function. mdpi.comresearchgate.netplos.org this compound is widely used in LTA to induce PAR4-mediated platelet aggregation. tandfonline.comtandfonline.comnih.govnih.govahajournals.orgahajournals.orgresearchgate.net While traditional LTA is often low-throughput, efforts have been made to optimize and miniaturize these assays for higher throughput screening. mdpi.complos.orgnih.govnih.gov Microtiter plate-based LTA methods, often using 96-well plates, allow for simultaneous testing of multiple samples and conditions with reduced platelet-rich plasma volumes. mdpi.complos.orgnih.gov These optimized formats are suitable for assessing platelet aggregation induced by agonists like this compound and for screening the inhibitory effects of potential PAR4 antagonists. tandfonline.comtandfonline.comnih.govplos.orgnih.govnih.gov For example, a validated platelet-rich plasma aggregation assay using LTA and a more potent PAR4 agonist derived from this compound was developed and used to evaluate small-molecule PAR4 antagonists. tandfonline.comtandfonline.comnih.gov
Cellular Calcium Mobilization Assays in Recombinant Cell Lines (e.g., HEK293-PAR4 cells)
Activation of PAR4 by agonists such as this compound triggers intracellular signaling pathways, including the mobilization of calcium. mdpi.comresearchgate.netbiorxiv.orguwo.ca Cellular calcium mobilization assays are a common method to measure PAR4 activation and evaluate the potency of agonists and the inhibitory activity of antagonists. tandfonline.comtandfonline.combiorxiv.orguwo.caguidetopharmacology.orgnih.gov Recombinant cell lines, such as HEK293 cells stably expressing human PAR4 (HEK293-PAR4 cells), are frequently used for these assays as they provide a controlled system to study PAR4-specific responses without the complexity of other receptors present on native platelets. tandfonline.comtandfonline.comuwo.caguidetopharmacology.org this compound is routinely used to stimulate calcium mobilization in these cell lines, and the response can be monitored using fluorescent calcium-sensitive dyes and plate readers like FLIPR. tandfonline.comtandfonline.comuwo.caguidetopharmacology.org These assays are valuable for characterizing the pharmacological profiles of PAR4-targeting compounds. tandfonline.comtandfonline.com
Strategies for High-Throughput Screening of Novel PAR4 Antagonists
High-throughput screening (HTS) is crucial for identifying novel chemical entities with potential antagonist activity against PAR4. nih.govnih.govnih.govplos.orgresearchgate.netacs.orgnih.govnih.gov this compound-induced cellular responses serve as a basis for many HTS strategies aimed at discovering PAR4 antagonists. tandfonline.comtandfonline.comnih.govplos.orgacs.orgnih.gov By using assays such as calcium mobilization in HEK293-PAR4 cells or optimized platelet aggregation assays in a high-density plate format, large libraries of compounds can be screened for their ability to inhibit the effects of this compound. tandfonline.comtandfonline.comnih.govnih.govnih.govplos.orgacs.orgnih.gov For instance, small-molecule PAR4 antagonists have been discovered via HTS of compound collections for their ability to inhibit this compound-induced calcium mobilization. tandfonline.comtandfonline.com Flow cytometry assays measuring markers of platelet activation like GPIIbIIIa activation and P-selectin expression in response to this compound are also adapted for HTS of antagonists. nih.govacs.org Virtual high-throughput screening using homology models of PAR4 has also been employed to identify potential antagonists, with subsequent testing often involving this compound-induced responses in platelets. nih.govacs.orgnih.gov
Rational Design and Development of Optimized PAR4 Agonist Peptides and Probes
While this compound is a valuable research tool, its modest potency in inducing full platelet aggregation (requiring concentrations typically ranging from 50 to 1000 µM) has driven efforts to develop more potent and selective PAR4 agonist peptides. tandfonline.comtandfonline.commdpi.comnih.gov Rational design approaches, often starting with the this compound sequence, combined with screening methodologies, have led to the discovery of optimized agonists. tandfonline.comtandfonline.comnih.govnih.gov
Application of Phage-Display Based Peptide Library Approaches for Agonist Discovery
Phage display is a powerful technique for discovering novel peptides that bind to a target receptor. taylorandfrancis.comnih.govirbm.com This approach has been applied to identify new PAR4 agonist peptides. tandfonline.comtandfonline.comnih.govtaylorandfrancis.com By constructing biased peptide libraries, for example, based on the N-terminal tetrapeptide AYPG derived from this compound with randomized residues, researchers can screen for peptides with improved binding and activity at PAR4. tandfonline.comtandfonline.comtaylorandfrancis.com Phage particles displaying these peptides are panned against cells expressing PAR4, such as HEK293-PAR4 cells, to select for binding peptides. tandfonline.comtandfonline.com Elution with known agonists like this compound can help identify specific PAR4 binders. tandfonline.com This method has successfully identified lead peptides with significantly improved potency compared to this compound. tandfonline.comtandfonline.comnih.gov
Chemical Peptide Optimization Strategies for Enhancing Potency and Selectivity
Following the identification of lead peptides from techniques like phage display or as derivatives of existing agonists like this compound, chemical optimization strategies are employed to further enhance their potency, selectivity, and potentially other pharmacological properties. tandfonline.comtandfonline.comnih.govnih.gov This involves structure-activity relationship (SAR) studies where modifications are made to the peptide sequence. tandfonline.comtandfonline.comnih.gov This can include truncations, amino acid substitutions (including unnatural amino acids), and modifications to the peptide backbone or termini (e.g., amidation). tandfonline.comtandfonline.comresearchgate.netnih.gov Screening panels of modified peptides in assays such as calcium mobilization and platelet aggregation allows researchers to identify critical residues and structural features that contribute to activity and selectivity. tandfonline.comtandfonline.comresearchgate.netnih.gov For instance, optimization studies starting from an AYPG-based phage display hit led to the discovery of A-Phe(4-F)-PGWLVKNG, which demonstrated a 16-fold improvement in potency compared to this compound in platelet aggregation assays. tandfonline.comtandfonline.comnih.gov These optimized peptides serve as valuable probes for studying PAR4 signaling and as tools for developing and validating assays for antagonist evaluation. tandfonline.comtandfonline.comnih.gov
Data Table: Comparison of PAR4 Agonist Potency
| Peptide | Assay Type | Cell Type/Source | EC₅₀ (µM) | Fold Improvement vs. This compound | Source |
| This compound | Calcium Mobilization | HEK293-PAR4 | 61 | 1x | tandfonline.comtandfonline.com |
| This compound | 96-well Plate Aggregation | Platelets | - | 1x | tandfonline.comtandfonline.com |
| This compound | Platelet Aggregation (LTA) | Platelets | ~100 | 1x | tandfonline.comtandfonline.comnih.gov |
| This compound-NH₂ | Platelet Aggregation (LTA) | Platelets | 26.2 | ~2.3x | researchgate.netresearchgate.net |
| AYPGWLVKNG | Calcium Mobilization | HEK293-PAR4 | 4.8 | ~12.7x | tandfonline.comtandfonline.com |
| A-Phe(4-F)-PGWLVKNG | Calcium Mobilization | HEK293-PAR4 | 2.3 | ~26.5x | tandfonline.comtandfonline.com |
| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation (LTA) | Platelets | 3.4 | ~16x | tandfonline.comtandfonline.comnih.gov |
Note: EC₅₀ values can vary depending on the specific assay conditions and platelet preparation.
Detailed Research Findings:
this compound stimulates thromboxane (B8750289) production by human platelets, with a maximal response reaching 40% to 60% of that produced by thrombin. nih.govahajournals.org Maximal thromboxane production requires approximately 1.0 mmol/L this compound, while maximal aggregation occurs at lower concentrations (~45 µmol/L). nih.govahajournals.org
The response to this compound in stimulating thromboxane production is additive with the response to a PAR1 agonist. nih.govahajournals.org
Pretreatment with this compound can partially desensitize thromboxane production in response to higher concentrations of this compound or thrombin, but not to a PAR1 agonist. nih.govahajournals.org
this compound-induced platelet activation can be affected by the status of other signaling pathways, such as the P2Y12 receptor pathway. researchgate.net
Studies using this compound-NH₂ derivatives have identified key residues contributing to selective activation of Gαq/11-coupled calcium signaling and β-arrestin recruitment. uwo.canih.gov An extracellular loop 2 residue (Asp230) in PAR4 has been identified as critical for receptor activation by peptide agonists like this compound-NH₂. uwo.canih.gov
While this compound activates PAR4, some novel PAR4 antagonists have been found to inhibit thrombin-induced PAR4 activation but not activation by the synthetic peptide this compound, suggesting different binding modes or target sites. nih.govacs.orgnih.gov
this compound-NH₂ has been shown to induce cell membrane blebbing in HEK-293 cells expressing PAR4, a process that is independent of Gαq/11 and Gi signaling but dependent on β-arrestin. biorxiv.org
Comparative Pharmacological Studies and Species Differences in PAR4 Activation
Protease-Activated Receptor 4 (PAR4) is a key mediator of cellular responses, particularly platelet activation, and is present in both humans and mice. Comparative pharmacological studies utilizing agonists like this compound have revealed significant species-specific differences in PAR4 activation and signaling pathways. While this compound is a widely used synthetic peptide agonist for PAR4, its efficacy and the downstream effects can vary between human and murine systems, reflecting underlying structural and functional distinctions between the receptors and associated signaling machinery.
Human platelets express two thrombin-activated receptors, PAR1 and PAR4, which mediate distinct phases of platelet activation. mdpi.comnih.gov In contrast, mouse platelets express PAR3 and PAR4. Notably, mouse PAR3 does not signal directly but acts as a cofactor for PAR4 activation by low concentrations of thrombin, and only mouse PAR4 is capable of signaling in response to thrombin concentrations typically encountered physiologically. mdpi.comnih.govnih.gov This fundamental difference in the PAR landscape between human and mouse platelets represents a critical consideration in comparative studies.
The peptide agonist this compound was developed based on the tethered ligand sequence revealed after thrombin cleavage of PAR4. nih.gov While the native human PAR4 tethered ligand sequence is GYPGQV, the murine sequence is GYPGKF. mdpi.comnih.gov Interestingly, this compound, which contains the lysine-phenylalanine (KF) sequence found in the murine tethered ligand, aligns more closely with the mouse Par4 tethered ligand than the human one. mdpi.comnih.gov Early studies showed that the peptide GYPGKF, derived from the murine sequence, is slightly more potent than the human-derived peptide GYPGQV in stimulating human PAR4. ahajournals.org Furthermore, GYPGQV-NH2 has been reported to be approximately 50% as potent as GYPGKF-NH2 in inducing human platelet aggregation. mdpi.comnih.gov
Despite the structural similarity of this compound to the murine tethered ligand, the pharmacological responses elicited by this compound can differ between human and mouse PAR4, as well as from activation by the native protease, thrombin. Studies comparing the activation of human and murine PAR4 by different agonists and proteases have highlighted these discrepancies. For instance, cathepsin G (CTSG), a neutrophil-derived protease, activates human platelets via PAR4 but fails to activate mouse platelets, even though mouse PAR4 possesses the same thrombin cleavage site. mdpi.comnih.gov This suggests species-specific differences in how proteases interact with and activate PAR4.
Discrepancies and Similarities in Human versus Murine PAR4 Agonist Potency and Specificity
Detailed pharmacological studies have quantified the potency of this compound in activating PAR4 in human and murine systems, often expressed as half maximal effective concentration (EC50) values in various functional assays. These studies reveal notable discrepancies in the concentration of this compound required to elicit a response, depending on the species and the specific assay used.
In human platelet aggregation assays, this compound has been reported with EC50 values ranging from 15 µM for this compound-NH2 to 56-61 µM for this compound. tocris.comtandfonline.comtandfonline.com Studies using human PAR4 expressed in HEK293 cells have reported similar EC50 values for this compound-induced calcium mobilization. tandfonline.comtandfonline.com
In murine platelet studies, the potency of this compound appears to be lower than in human platelets. One study measuring this compound-induced calcium mobilization in wild-type mouse platelets reported an EC50 of 392 µM. researchgate.net Another study evaluating P-selectin translocation and αIIbβ3 integrin activation in wild-type mouse platelets reported EC50 values of 180 µM and 144 µM, respectively, for this compound-NH2. nih.gov These values are generally higher than those observed for human platelets, indicating that higher concentrations of this compound are typically needed to activate murine PAR4.
The specificity of this compound for PAR4 has also been investigated. This compound is considered relatively specific for PAR4, a specificity attributed in part to the tyrosine residue at position 2. nih.gov Modifications at this position, such as substitution with phenylalanine, can result in peptides that activate both PAR1 and PAR4, highlighting the importance of specific amino acid residues for receptor selectivity. nih.gov
Species differences in PAR4 extend beyond the tethered ligand sequence and agonist potency to include variations in key functional domains. The human and mouse PAR4 sequences exhibit considerable variability in important functional regions. mdpi.comnih.gov For instance, a common variant in human PAR4, Ala120Thr located in transmembrane helix 2, significantly impacts PAR4 activation by agonists like this compound and affects the EC50 for thrombin. mdpi.comnih.gov The corresponding residue in mouse PAR4 is Val132. mdpi.comnih.gov Studies using humanized mouse models expressing human PAR4 variants have been instrumental in evaluating the in vivo relevance of these species-specific differences and variants on platelet reactivity and thrombotic potential. ashpublications.org
The observed discrepancies in this compound potency and the broader differences in PAR4 activation mechanisms and interacting proteins (like PAR1/PAR3) between humans and mice underscore the challenges in directly extrapolating findings from murine models to human physiology.
Here is a summary of representative potency data for this compound and related peptides:
| Compound | Species | Assay | EC50 (µM) | Reference |
| This compound-NH2 | Human | Platelet aggregation | 15 | tocris.com |
| This compound | Human | Platelet aggregation | 56 - 61 | tandfonline.comtandfonline.com |
| This compound | Human | Ca2+ mobilization (HEK293) | 61 | tandfonline.comtandfonline.com |
| This compound | Mouse | Ca2+ mobilization | 392 | researchgate.net |
| This compound-NH2 | Mouse | P-selectin translocation | 180 | nih.gov |
| This compound-NH2 | Mouse | αIIbβ3 integrin activation | 144 | nih.gov |
| GYPGQV-NH2 | Human | Platelet aggregation | ~30 | mdpi.comnih.gov |
| GYPGKF-NH2 | Human | Platelet aggregation | ~15 | mdpi.comnih.gov |
*Approximate values based on relative potency described in the source.
Prospective Research Directions for Aypgkf and Its Contributions to Par4 Biology
Comprehensive Elucidation of PAR4 Signaling Pathways in Diverse Cell Types and Physiological Contexts
AYPGKF-NH2 is a key pharmacological probe for unraveling the intricate intracellular signaling cascades initiated by PAR4 activation across a spectrum of cell types. Studies utilizing this compound-NH2 have demonstrated PAR4 expression and signaling in diverse cells, including platelets, endothelial cells, neutrophils, sensory neurons, and cardiomyocytes. nih.govresearchgate.net
In platelets, this compound-NH2 stimulates aggregation and triggers intracellular signaling via Gq and G12/13 protein pathways, leading to calcium mobilization and shape change. researchgate.net Unlike PAR1, PAR4 primarily couples to Gq and not Gi in certain cell types. researchgate.net this compound-NH2 has been shown to trigger phosphoinositide hydrolysis in PAR4-expressing cells. researchgate.net Furthermore, PAR4 activation by this compound-NH2 can recruit beta-arrestins, highlighting the complexity of its downstream signaling.
Research using this compound-NH2 in endothelial cells has indicated that PAR4 activation can trigger ERK phosphorylation and increase phosphoinositide hydrolysis, suggesting a role for PAR4 in endothelial cell function. In sensory neurons, PAR4 activation by this compound-NH2 has been implicated in modulating nociceptive responses and can induce activation of a Src tyrosine kinase-p38-MAPK cascade. nih.gov this compound-NH2 has also been used to study PAR4 signaling in cardiomyocytes, where it can induce apoptosis through pathways involving JNK signaling.
However, studies have also revealed differences in the conformational changes induced by this compound-NH2 compared to thrombin-mediated PAR4 activation, suggesting that the peptide agonist may not fully recapitulate the effects of the endogenously generated tethered ligand in all signaling aspects. For instance, while this compound-NH2 activates p38-mitogen-activated protein kinase in cardiomyocytes, it is a weaker activator of phospholipase C and extracellular signal-regulated kinase compared to a modified PAR4 agonist. nih.gov
Table 1: Selected PAR4-Mediated Signaling Events Activated by this compound-NH2 in Different Cell Types
| Cell Type | Observed Signaling Events/Responses | Key Pathways Involved | Source |
| Platelets | Aggregation, Calcium Mobilization, Shape Change, Thromboxane (B8750289) Production | Gq, G12/13, Beta-arrestin, PLC | researchgate.net |
| Endothelial Cells | ERK Phosphorylation, Phosphoinositide Hydrolysis | PAR4-dependent | |
| Sensory Neurons | Modulation of Nociception, Activation of Src-p38-MAPK cascade | Src, p38-MAPK | nih.gov |
| Cardiomyocytes | Apoptosis | JNK signaling | |
| HEK293 Cells | Calcium Mobilization, Beta-arrestin Recruitment, Membrane Blebbing | Gαq/11, Beta-arrestin-1/-2, RhoA |
Advanced Investigations into Biased Agonism and its Functional Implications for Therapeutic Design
The study of biased agonism at PAR4, where different ligands preferentially activate distinct downstream signaling pathways, is an active area of research, and this compound-NH2 plays a central role in these investigations. By comparing the signaling profiles induced by this compound-NH2 and modified peptides, researchers can identify the molecular determinants that bias PAR4 signaling towards specific effectors, such as G proteins (Gq/11, G12/13) or beta-arrestins.
Studies using peptide libraries derived from this compound-NH2 have identified key residues that influence the selective activation of Gαq/11-coupled calcium signaling versus beta-arrestin recruitment. These investigations have shown that peptides unable to stimulate calcium signaling may still be competent in recruiting beta-arrestins. The functional implications of this biased signaling are significant for therapeutic design. For example, a peptide that fails to activate calcium signaling does not cause platelet aggregation, whereas a peptide that is more potent for beta-arrestin recruitment alongside calcium signaling triggers greater platelet aggregation compared to this compound-NH2. Understanding how to design ligands that selectively modulate specific PAR4 signaling branches using this compound-NH2 as a reference could lead to the development of therapeutics with tailored functional outcomes, potentially separating desired effects (e.g., anti-thrombosis) from unwanted side effects.
Rational Design and Development of Next-Generation PAR4 Probes and Modulators with Enhanced Specificity and Potency
This compound-NH2 serves as a foundational structure for the rational design and synthesis of novel PAR4 probes and modulators with improved pharmacological properties. Recognizing the modest potency of this compound-NH2 in certain assays, researchers have undertaken structure-activity relationship (SAR) studies based on its sequence to develop more potent agonists.
Through biased phage-display peptide library approaches using an AYPG-based scaffold and subsequent chemical optimization, peptides with significantly enhanced potency compared to this compound-NH2 have been discovered. For instance, A-Phe(4-F)-PGWLVKNG was identified as a lead peptide demonstrating a 16-fold improvement in potency over this compound-NH2 in platelet aggregation assays. These next-generation agonists are valuable tools for more sensitive and robust pharmacological assays, particularly for evaluating the efficacy of PAR4 antagonists.
Furthermore, this compound-NH2 is used in the development and characterization of PAR4 antagonists. Compounds are often tested for their ability to inhibit responses induced by this compound-NH2 in cellular assays. nih.gov However, it has been noted that some PAR4 antagonists exhibit different inhibitory effects depending on whether PAR4 is activated by thrombin's tethered ligand or by the this compound peptide mimetic, highlighting potential differences in receptor conformation or binding sites engaged by the endogenous ligand versus the synthetic peptide. Peptidomimetic antagonists like trans-cinnamoyl-YPGKF-NH2 and pepducin antagonists like P4pal-10 have also been developed and characterized, with this compound-NH2 often used as an agonist in these studies. nih.gov
Exploration of PAR4's Uncharted Roles in Emerging Physiological and Pathophysiological Conditions
Beyond its well-established role in platelet activation and thrombosis, PAR4 is increasingly recognized for its involvement in a variety of other physiological and pathophysiological processes. This compound-NH2 is frequently employed as a tool to investigate these broader roles by selectively activating PAR4 in relevant model systems.
Studies using this compound-NH2 have explored PAR4's contribution to inflammation. When administered locally at high doses, PAR4 agonists can produce inflammation. nih.gov In the context of neuropathic pain, activation of PAR4 by this compound-NH2 in animal models has shown effects on nociceptive thresholds. nih.gov PAR4 expression in peripheral nerves and sensory neurons suggests its participation in neurogenic inflammation and pain signaling, which can be probed using this compound-NH2. nih.gov
In the cardiovascular system, while PAR4's role in platelet-driven thrombosis is prominent, research using this compound-NH2 in cardiomyocytes has revealed its potential involvement in myocyte growth and apoptosis, particularly under conditions like ischemia-reperfusion injury. Activation of PAR4 by this compound-NH2 induced cardiomyocyte apoptosis in vitro, suggesting a detrimental role for PAR4 activation in cardiac injury.
Furthermore, this compound-NH2 has been used in studies exploring PAR4's effects in the gut, where, in contrast to PAR1 and PAR2, PAR4 was not able to potentiate TRPV4 signals in intestinal epithelial cells and could inhibit TRPV4 agonist-induced calcium signals in primary afferents. nih.gov this compound-NH2 has also been used to investigate PAR4's role in conditions like colorectal distension-induced hypersensitivity in animal models. These studies underscore the utility of this compound-NH2 in uncovering the diverse and sometimes unexpected functions of PAR4 in various organ systems and disease states.
Structural Biology and Advanced Biophysical Characterization of PAR4-Ligand Complexes for Drug Discovery
Understanding the three-dimensional structure of PAR4 and how it interacts with ligands like this compound-NH2 is crucial for rational drug discovery efforts. Structural biology and advanced biophysical techniques are being applied to gain insights into PAR4-ligand complexes, with this compound-NH2 serving as a key ligand in these investigations.
Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are employed to study the conformational dynamics of PAR4 upon ligand binding. Studies using HDX-MS have compared the conformational changes in PAR4 induced by thrombin cleavage (exposing the native tethered ligand) versus activation by exogenous this compound-NH2. These studies have shown that thrombin-mediated cleavage induces a global rearrangement in PAR4, leading to increased stability, which is not observed upon stimulation with this compound-NH2. This suggests that while this compound-NH2 can activate downstream signaling, it may not induce the same full spectrum of conformational changes as the endogenous tethered ligand.
Biophysical methods, including Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST), are also valuable for characterizing the binding kinetics and affinity of ligands, including this compound-NH2 and potential therapeutic candidates, to PAR4. These techniques provide quantitative data on ligand-receptor interactions, which is essential for understanding the molecular basis of PAR4 activation and for guiding the design of novel agonists and antagonists. While obtaining high-resolution structural information of PAR4-ligand complexes remains challenging, these biophysical approaches, often complemented by computational modeling and mutagenesis studies using ligands like this compound-NH2, provide critical insights into the molecular mechanisms governing PAR4 function and informing drug discovery campaigns.
Q & A
How can researchers conduct a comprehensive literature review on Aypgkf to identify knowledge gaps and conflicting findings?
Basic
Begin with systematic searches across academic databases (e.g., Google Scholar, JSTOR, Repec) using precise keywords (e.g., "this compound synthesis," "this compound applications"). Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ) . Use backward citation tracking to locate foundational studies and forward citation tracking to identify recent advancements . Evaluate sources for reliability by assessing methodologies, sample sizes, and reproducibility claims . Organize findings in a matrix to map trends, contradictions, and gaps (e.g., variations in synthesis yields or characterization methods) .
What experimental design principles should guide the synthesis and characterization of this compound?
Basic
Adopt a hypothesis-driven approach, defining independent variables (e.g., temperature, catalysts) and dependent variables (e.g., yield, purity). Include controls (e.g., blank reactions, reference compounds) to isolate experimental effects . Use factorial design to test multiple variables efficiently . For characterization, combine spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC) techniques to confirm identity and purity . Document protocols in detail to enable replication, adhering to guidelines for reporting experimental procedures .
How can researchers ensure reproducibility when replicating this compound-related studies?
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Provide granular details in methods sections, including equipment specifications, reagent purity, and environmental conditions (e.g., humidity) . Share raw data and analytical outputs (e.g., chromatograms, spectra) in supplementary materials . Use standardized metrics for reporting results (e.g., enantiomeric excess, reaction efficiency) to facilitate cross-study comparisons . Validate findings through inter-laboratory collaborations or third-party verification .
What methodological frameworks are effective for resolving contradictions in this compound research data?
Advanced
Apply triangulation by cross-validating results using multiple techniques (e.g., X-ray crystallography vs. computational modeling) . Conduct meta-analyses to quantify variability across studies, identifying outliers and methodological biases . For conflicting synthesis outcomes, compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity assessment protocols . Use sensitivity analysis to determine if minor procedural differences explain discrepancies .
How can response surface methodology (RSM) optimize this compound synthesis parameters?
Advanced
Design a central composite design (CCD) or Box-Behnken model to explore interactions between variables (e.g., temperature, pH, stoichiometry) . Fit experimental data to a quadratic model and validate via ANOVA to identify optimal conditions . Confirm predictions with confirmatory runs, comparing predicted vs. actual yields. Report confidence intervals and model limitations (e.g., extrapolation beyond tested ranges) .
What ethical considerations are critical when designing this compound studies involving human or animal models?
Basic
Follow institutional review board (IRB) protocols for informed consent, risk disclosure, and data anonymization . Minimize participant harm by conducting preliminary toxicity assays in vitro before in vivo trials . Adhere to the "3Rs" (Replacement, Reduction, Refinement) in animal studies . Disclose conflicts of interest and funding sources transparently .
How can cross-disciplinary approaches enhance this compound research?
Advanced
Integrate computational chemistry (e.g., DFT calculations) to predict reaction pathways and stability . Collaborate with material scientists to explore this compound’s applications in catalysis or nanotechnology . Use machine learning to analyze large datasets (e.g., reaction kinetics, spectral libraries) and identify non-linear relationships . Validate hypotheses through iterative experimentation .
What strategies should inform data management planning for this compound projects?
Basic
Develop a Data Management Plan (DMP) outlining storage formats (e.g., .csv, .txt), metadata standards, and access protocols . Use version control (e.g., Git) for code and documentation. Archive datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs . Ensure compliance with GDPR or HIPAA for sensitive data .
Which statistical methods are appropriate for analyzing this compound’s bioactivity data?
Advanced
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions . Use multivariate analysis (e.g., PCA) to reduce dimensionality in high-throughput screening data . For dose-response studies, fit sigmoidal curves using nonlinear regression and calculate EC50/IC50 values with 95% confidence intervals . Report effect sizes and statistical power to avoid Type I/II errors .
How can researchers validate the identity of a newly synthesized this compound compound?
Basic
Combine multiple orthogonal methods:
- Spectroscopic : Match NMR/IR peaks to theoretical predictions or reference libraries .
- Crystallographic : Compare X-ray diffraction data to Cambridge Structural Database entries .
- Chromatographic : Confirm purity via HPLC/GC-MS with authentic standards .
- Elemental Analysis : Validate empirical formula accuracy (<±0.3% error) .
Publish characterization data in alignment with journal guidelines (e.g., Beilstein Journal protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
